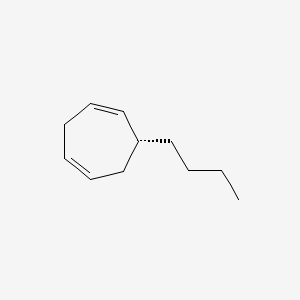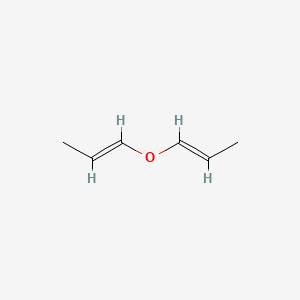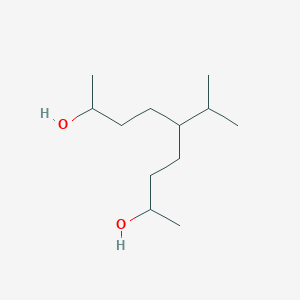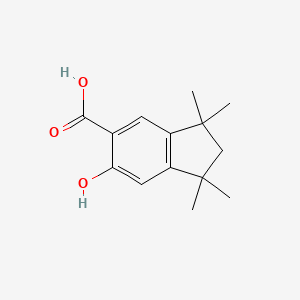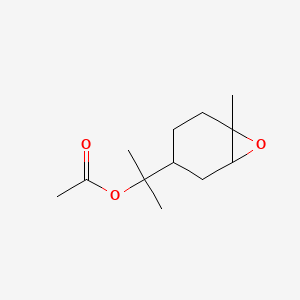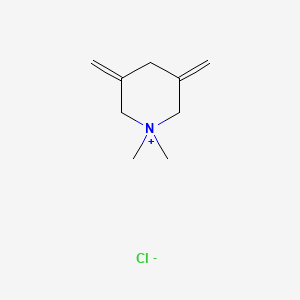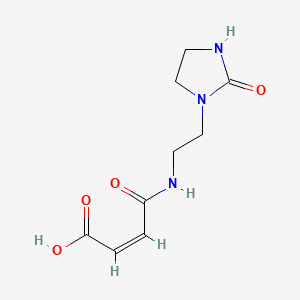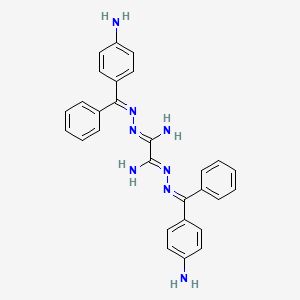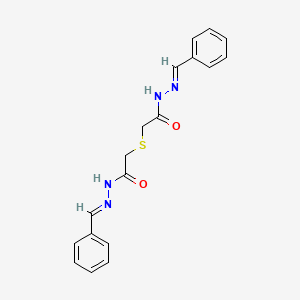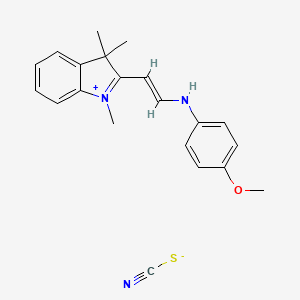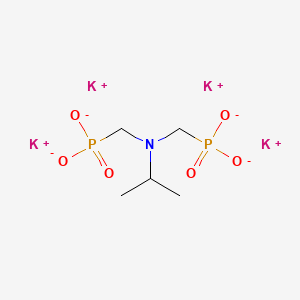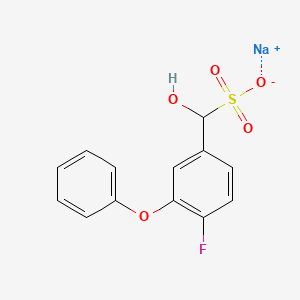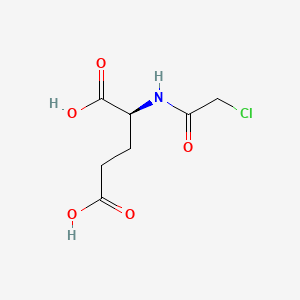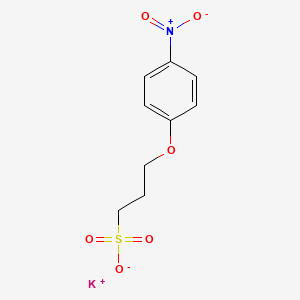
Potassium 3-(4-nitrophenoxy)propanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 3-(4-nitrophenoxy)propanesulphonate is a chemical compound with the molecular formula C9H10KNO6S and a molecular weight of 299.3421 g/mol . It is known for its unique structure, which includes a nitrophenoxy group attached to a propanesulphonate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(4-nitrophenoxy)propanesulphonate typically involves the reaction of 4-nitrophenol with 3-chloropropanesulfonic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol attacks the carbon atom of the chloropropanesulfonic acid, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced reactors and purification techniques to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 3-(4-nitrophenoxy)propanesulphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-aminophenoxy)propanesulphonate.
Reduction: Formation of 3-(4-aminophenoxy)propanesulphonate.
Substitution: Formation of various substituted propanesulphonate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium 3-(4-nitrophenoxy)propanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of Potassium 3-(4-nitrophenoxy)propanesulphonate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulphonate group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 3-(4-aminophenoxy)propanesulphonate
- Potassium 3-(4-methoxyphenoxy)propanesulphonate
- Potassium 3-(4-chlorophenoxy)propanesulphonate
Uniqueness
Potassium 3-(4-nitrophenoxy)propanesulphonate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, the nitro group can undergo specific reactions such as reduction to an amino group, making it a versatile compound in synthetic and research applications.
Propiedades
Número CAS |
75593-59-8 |
|---|---|
Fórmula molecular |
C9H10KNO6S |
Peso molecular |
299.34 g/mol |
Nombre IUPAC |
potassium;3-(4-nitrophenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C9H11NO6S.K/c11-10(12)8-2-4-9(5-3-8)16-6-1-7-17(13,14)15;/h2-5H,1,6-7H2,(H,13,14,15);/q;+1/p-1 |
Clave InChI |
SWIZKNXTASMBSR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OCCCS(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



